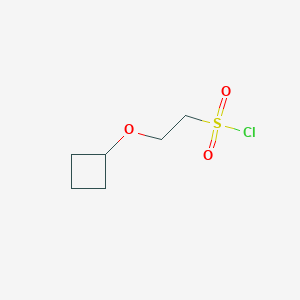

![molecular formula C16H18N4O3S2 B2914134 Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate CAS No. 1251625-29-2](/img/structure/B2914134.png)

Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been studied for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition produced the ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate (3) .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents . The organic layer was evaporated under reduced pressure .Applications De Recherche Scientifique

Ionic Liquids and Catalysis

Ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), have been identified as effective catalysts in various organic synthesis processes, including the synthesis of trisubstituted imidazoles under ultrasonic irradiation, offering advantages such as avoiding harmful catalysts, operating at room temperature, and achieving high yields (Hongjun Zang et al., 2010). This suggests that Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate could potentially be used in catalytic processes due to its structural similarity to compounds used in ionic liquid catalysis.

Peptide Ligation

The ionic liquid 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) has been successfully used as an alternative solvent for native chemical ligation of peptide fragments (Toni Kühl et al., 2014). This application is relevant for the synthesis and modification of peptides, suggesting that this compound could find use in peptide chemistry, either as a solvent or a reactant in peptide ligation and modification processes.

Green Chemistry and Solvent Recovery

Research has also focused on the environmental applications of ionic liquids, such as the recovery of ionic liquids by distillation from their binary mixtures with methanol or ethanol, highlighting their potential for reuse and reduction of environmental impact (Marta K. Wojtczuk et al., 2020). This suggests the possibility of using this compound in processes that require green chemistry principles, where its recovery and reuse could be optimized.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as imidazothiazole and imidazobenzothiazole derivatives with potential anti-inflammatory activity, has been reported (E. Abignente et al., 1983). This area of research is directly relevant to the structure of this compound, suggesting its potential application in the synthesis of novel heterocyclic compounds with biological activities.

Orientations Futures

The future directions for the research and development of imidazo[2,1-b]thiazole derivatives could involve the design and synthesis of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Further studies could also focus on the optimization of the synthesis process and the exploration of their mechanism of action .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function . The specific interactions and changes resulting from this compound’s action would depend on its precise targets.

Biochemical Pathways

Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation . The downstream effects of these pathway alterations would depend on the specific biological context and the compound’s precise targets.

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and binding affinity for its targets .

Result of Action

Based on the known activities of similar compounds, it could potentially exert effects such as reducing inflammation, relieving pain, inhibiting microbial growth, or killing cancer cells .

Propriétés

IUPAC Name |

ethyl 2-[2-[3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S2/c1-3-23-14(22)6-11-8-24-15(18-11)19-13(21)5-4-12-9-25-16-17-10(2)7-20(12)16/h7-9H,3-6H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLIGILAEPCMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

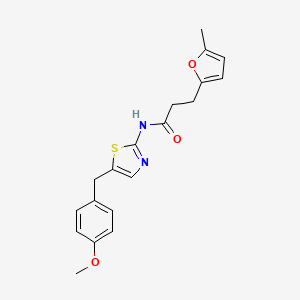

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2914051.png)

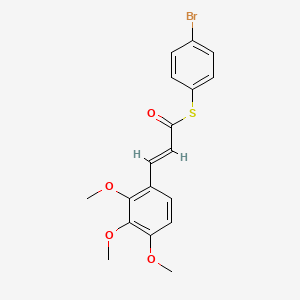

![4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

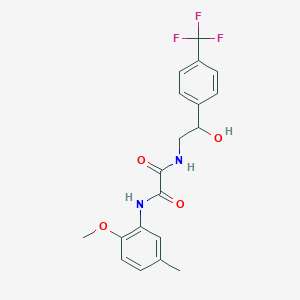

![9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2914057.png)

![Ethyl 2-(4-fluorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2914058.png)

![N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2914059.png)

![(2S,3R)-5-hydroxy-3-[(2S,3R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2914061.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate](/img/structure/B2914062.png)

![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)